N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide
Description
N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic small molecule characterized by a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and an oxalamide side chain linked to a diethylaminoethyl moiety. This compound belongs to a class of kinase inhibitors, with structural features optimized for enhanced selectivity and pharmacokinetic properties. Its design leverages the thienopyrazole scaffold’s ability to interact with ATP-binding pockets of kinases, while the diethylaminoethyl group improves solubility and membrane permeability .
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(diethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S/c1-6-21(7-2)9-8-18-15(23)16(24)19-14-12-10-25-11-13(12)20-22(14)17(3,4)5/h6-11H2,1-5H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFWCRRIMPYFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves multiple steps:
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Formation of the Thieno[3,4-c]pyrazole Core
Starting Materials: 2-aminothiophene and an appropriate diketone.
Reaction Conditions: Cyclization under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents.
Products: Oxidized derivatives of the thieno[3,4-c]pyrazole core.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
Products: Reduced forms of the compound, potentially altering the oxalamide or thieno[3,4-c]pyrazole moieties.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Solvent and temperature conditions tailored to the specific substitution reaction.
Products: Substituted derivatives with modified functional groups.
Common Reagents and Conditions
Solvents: Dichloromethane, ethanol, and water.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Temperature: Reactions may require heating or cooling to optimize yields.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a catalyst in organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Biochemical Research: Used as a probe to study specific biochemical pathways or molecular interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The thieno[3,4-c]pyrazole core could be involved in binding to specific molecular targets, while the oxalamide moiety might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Kinase Selectivity: The thienopyrazole core selectively binds to the hinge region of JAK3, with the tert-butyl group occupying a hydrophobic pocket unique to JAK3’s active site .
- Synergy with Chemotherapeutics : Preclinical studies indicate synergistic effects with 5-fluorouracil (5-FU) in reducing tumor growth in colorectal cancer models, though direct evidence for the query compound remains unpublished .
Biological Activity
N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide is a synthetic compound belonging to the thienopyrazole class. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique thieno[3,4-c]pyrazole core with a tert-butyl substituent and a diethylaminoethyl oxalamide moiety. Its molecular formula contributes to its distinct chemical properties, which may influence its biological activities.
Research indicates that compounds in the thienopyrazole class can interact with various biological targets, particularly enzymes and kinases involved in cellular signaling pathways. Notably, this compound may modulate the activity of serine/threonine kinases, impacting processes such as cell proliferation and inflammation.
Potential Targets
- Serine/Threonine Kinases : Inhibition of these kinases can lead to altered signaling pathways associated with cancer and inflammation.
- Cytokine Production : The compound may reduce pro-inflammatory cytokines in macrophages, suggesting anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance:
- Candida albicans : Effective in inhibiting growth.
- Escherichia coli : Demonstrated antibacterial activity.
Anticancer Potential
The compound's structural features indicate potential as an anticancer agent:
- KIF18A Inhibition : Similar compounds have shown efficacy in disrupting mitotic processes by inhibiting KIF18A, which is essential for proper cell division. This could lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of thienopyrazole derivatives:
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Anticancer Studies :
- A study demonstrated that a related thienopyrazole derivative significantly inhibited cancer cell proliferation in vitro by inducing apoptosis through KIF18A inhibition .
- Anti-inflammatory Effects :
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Synthetic Versatility :
- The synthetic pathways for creating derivatives of this compound have been explored extensively, showcasing its versatility as a building block for more complex organic molecules .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
